![molecular formula C10H12ClNO4S B3372681 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 926225-21-0](/img/structure/B3372681.png)
5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass Spectrometry) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
Synthesis and Pharmacological Applications
5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride is involved in the synthesis of various pharmacologically significant compounds. For instance, it is used in the creation of 5-(ethylsulfonyl)-2-methoxyaniline, a fragment in compounds with antitumor properties and other biological activities. This compound serves as a precursor to protein kinase inhibitors and enzyme modulators, playing a crucial role in the development of VEGFR2 inhibitors, which are key in antiangiogenic therapy for tumor treatment (Murár et al., 2013).
Enzyme Inhibition and Alzheimer’s Disease Research
In Alzheimer's disease research, derivatives of this compound have been synthesized to study their inhibitory effects on enzymes like acetylcholinesterase. For example, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were created as potential therapeutic agents, with some showing significant enzyme inhibitory activity (Abbasi et al., 2018).
Antibacterial Agent Synthesis
Compounds derived from this compound have been evaluated for their antibacterial properties. For instance, certain N-substituted sulfonamides with benzodioxane moiety, synthesized starting with 4-acetamidobenzenesulfonyl chloride, demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Sensor Development
This compound has also been utilized in developing sensors for heavy metals. For example, bis-sulfonamides synthesized using this compound were employed to create sensors for Co2+ ions, exhibiting high sensitivity and wide dynamic concentration ranges (Sheikh et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(acetamidomethyl)-2-methoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7(13)12-6-8-3-4-9(16-2)10(5-8)17(11,14)15/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQTWTGHANYCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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